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Compound of Interest

Compound Name: 2'-Fluoro-4'-methylacetophenone

Cat. No.: B1303439

This technical guide provides a comprehensive overview of 4-Acetyl-3-fluorotoluene, a key
intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document
is intended for researchers, scientists, and professionals in the field of drug development and
organic synthesis.

Chemical Structure and Properties

4-Acetyl-3-fluorotoluene, systematically named 1-(2-fluoro-4-methylphenyl)ethanone, is an
aromatic ketone with a fluorine atom and a methyl group substituted on the benzene ring.

Table 1: Chemical and Physical Properties of 4-Acetyl-3-fluorotoluene
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Property Value Source
1-(2-fluoro-4-

IUPAC Name N/A
methylphenyl)ethanone

CAS Number 130032-05-2 N/A

Molecular Formula CoHoFO [1]

Molecular Weight 152.17 g/mol [1]
Colorless to reddish-yellow

Appearance o [1]
clear liquid

Boiling Point ~215 °C (lit.) [2]

Melting Point Approximately -2°C [2]
Insoluble in water; Soluble in

- organic solvents like ethanol,

Solubility ) ) [2]
dimethylformamide, and
dichloromethane.[2]

Density 1.075+0.06 g/cm3 (Predicted) [2]

Flash Point 86.478°C [2]

Vapor Pressure

0.093mmHg at 25°C

[2]

Synthesis

The primary route for the synthesis of 4-Acetyl-3-fluorotoluene is the Friedel-Crafts acylation of

2-fluorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the

presence of a Lewis acid catalyst such as aluminum chloride.[3][4]

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium

ion, generated from the reaction of the acetylating agent and the Lewis acid, attacks the

electron-rich aromatic ring of 2-fluorotoluene. The directing effects of the fluorine and methyl

substituents on the aromatic ring influence the regioselectivity of the acylation.
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An alternative, though less common, synthetic route involves the oxidation-reduction reaction
of 4-fluoro-3-methyl benzoic acid with an ethyl ketone.[2]
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Synthesis Workflow for 4-Acetyl-3-fluorotoluene

Experimental Protocols
Synthesis of 4-Acetyl-3-fluorotoluene via Friedel-Crafts
Acylation

The following is a representative experimental protocol adapted from general Friedel-Crafts
acylation procedures.[3][4][5]

Materials:

e 2-Fluorotoluene

Acetyl chloride

Anhydrous aluminum chloride (AICI3)

Dichloromethane (CH2zCl2)

Hydrochloric acid (HCI), concentrated
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o Saturated sodium bicarbonate solution (NaHCO3s)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Ice

Procedure:

To a dried round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and dry
dichloromethane.

Cool the suspension to 0°C in an ice bath.

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

To this mixture, add 2-fluorotoluene (1.0 equivalent) dissolved in dry dichloromethane
dropwise, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for an additional 1-2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of
crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the
aluminum chloride complex.

Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.
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e The crude product can be purified by vacuum distillation to yield pure 4-acetyl-3-
fluorotoluene.

Safety Precautions: Aluminum chloride and acetyl chloride are corrosive and moisture-
sensitive. This reaction should be carried out in a well-ventilated fume hood, and appropriate
personal protective equipment (gloves, safety glasses) should be worn. The quenching step is
exothermic and should be performed with caution.[5]

Spectroscopic Characterization

While specific, published spectroscopic data for 4-Acetyl-3-fluorotoluene is not readily
available, the expected spectral characteristics can be inferred from the analysis of closely
related compounds.

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of
the acetyl group, a singlet for the aromatic methyl protons, and a set of multiplets for the
aromatic protons, with coupling patterns influenced by the fluorine atom.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon,
the two methyl carbons, and the aromatic carbons, with the carbon atoms near the fluorine
atom showing characteristic C-F coupling.

e Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding
to the molecular weight of the compound (152.17 g/mol ).

Applications in Drug Development

4-Acetyl-3-fluorotoluene serves as a valuable building block in the synthesis of more complex
molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can
significantly influence the pharmacokinetic and pharmacodynamic properties of a drug
molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved
binding affinity to biological targets.[6]

This intermediate is utilized in the creation of a diverse range of compounds, including potential
treatments for inflammatory diseases. For instance, a derivative of 1-(4-fluoro-3-
methylphenyl)ethanone has been identified as a potent and selective inverse agonist of the
Retinoic acid receptor-related orphan receptor C (RORCc), a target for autoimmune diseases.[7]
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Its role as an intermediate in the synthesis of various active pharmaceutical ingredients,
pesticides, and dyes underscores its importance in medicinal chemistry and materials science.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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